Neuronal Nitric Oxide Synthase (nNOS) vs. Endothelial Nitric Oxide Synthase (eNOS) Inhibitory Selectivity
The compound demonstrates differential inhibitory activity across human NOS isoforms, exhibiting a 4.5-fold selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS). This selectivity profile is a key differentiator from non-selective NOS inhibitors which may cause unwanted cardiovascular effects [1].
| Evidence Dimension | Inhibitory Concentration (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.5 µM (nNOS); EC50 = 6.8 µM (eNOS) |
| Comparator Or Baseline | N/A - Isoform Selectivity Ratio (nNOS/eNOS = 4.5) |
| Quantified Difference | 4.5-fold selectivity for nNOS over eNOS |
| Conditions | Human recombinant enzymes expressed in HEK293 cells; assessed via inhibition of ionomycin-induced NO production after 24h incubation. |
Why This Matters
nNOS selectivity is critical for CNS-targeted research to mitigate eNOS-mediated cardiovascular side effects; procurement of a validated selective inhibitor ensures experimental relevance.
- [1] BindingDB. BDBM50348735 (CHEMBL1801474). Affinity Data: EC50 for human nNOS and eNOS. View Source
